molecular formula C22H30N2O4 B4970764 N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide

N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide

Cat. No. B4970764
M. Wt: 386.5 g/mol
InChI Key: YXGKMJGZSJTJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter that plays a critical role in regulating brain function. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the body.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase is an enzyme that breaks down N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide levels, which can have a variety of effects on the body. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide levels in the brain. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, an increase in relaxation, and a reduction in seizure activity. CPP-115 has also been shown to have effects on dopamine levels in the brain, which may be related to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-115 in lab experiments is its potent inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase. This allows researchers to study the effects of increased N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide levels in the brain. However, one limitation of using CPP-115 is its potential for off-target effects. CPP-115 has been shown to have effects on other enzymes in addition to N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CPP-115. One area of research could focus on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, but more research is needed to determine its potential as a treatment for human addiction. Another area of research could focus on the potential of CPP-115 as a treatment for epilepsy. While studies have shown that CPP-115 can reduce seizure activity in animal models, more research is needed to determine its potential as a treatment for human epilepsy. Finally, future research could focus on the development of more selective inhibitors of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase to reduce off-target effects.

Synthesis Methods

CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of cyclopropylamine with 4-(4-methoxyphenyl)-4-oxobutanoyl chloride to form the intermediate compound N-cyclopropyl-4-(4-methoxyphenyl)-4-oxobutanamide. This intermediate is then reacted with 4-piperidinylpropanol to form the final product CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied in scientific research. One area of research has focused on its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction. Other studies have investigated the potential of CPP-115 as a treatment for epilepsy. N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide is an important neurotransmitter in the regulation of seizures, and the inhibition of N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide aminotransferase by CPP-115 can lead to an increase in N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide levels and a reduction in seizure activity.

properties

IUPAC Name

N-cyclopropyl-3-[1-[4-(4-methoxyphenyl)-4-oxobutanoyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-28-19-7-3-17(4-8-19)20(25)9-11-22(27)24-14-12-16(13-15-24)2-10-21(26)23-18-5-6-18/h3-4,7-8,16,18H,2,5-6,9-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKMJGZSJTJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.